molecular formula C15H12O3 B6377938 4-(3-Acetylphenyl)-2-formylphenol CAS No. 1111119-99-3

4-(3-Acetylphenyl)-2-formylphenol

Cat. No.: B6377938
CAS No.: 1111119-99-3
M. Wt: 240.25 g/mol
InChI Key: SIUXQJHACIIVMO-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-formylphenol is an organic compound that features both an acetyl group and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Vilsmeier-Haack reaction, where phenol is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the ortho position relative to the hydroxyl group. This is followed by a subsequent Friedel-Crafts acylation to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 4-(3-Acetylphenyl)-2-carboxyphenol.

    Reduction: 4-(3-Acetylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Acetylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates. It may also serve as a model compound for studying the interactions of phenolic compounds with biological macromolecules.

    Medicine: Potential applications in drug discovery and development, particularly in the design of molecules with specific biological activities. Its structural features may be exploited to develop inhibitors or activators of specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity makes it useful in the production of materials with desired properties.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-formylphenol depends on its specific application

    Phenolic Hydroxyl Group: Can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

    Formyl Group: Can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins.

    Acetyl Group: Can undergo hydrolysis to release acetic acid, which may affect the local pH and influence biochemical reactions.

Comparison with Similar Compounds

4-(3-Acetylphenyl)-2-formylphenol can be compared with other similar compounds, such as:

    4-(3-Acetylphenyl)phenol: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.

    4-(2-Formylphenyl)phenol: Lacks the acetyl group, which may affect its interactions with biological targets.

    4-(3-Acetylphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in the presence of both the acetyl and formyl groups, which provide a combination of reactivity and functionality not found in the other compounds.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXQJHACIIVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685136
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111119-99-3
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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